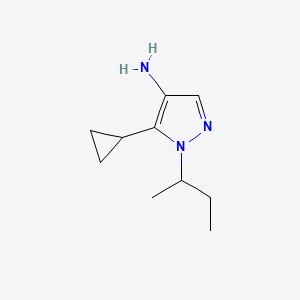

1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine

Beschreibung

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern medicinal and materials science. The presence of heteroatoms such as nitrogen, oxygen, and sulfur within cyclic structures imparts unique physicochemical properties to these molecules. Nitrogen-containing heterocycles, in particular, are prevalent in a vast number of pharmaceuticals and agrochemicals. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key scaffold in the development of new therapeutic agents. Research in this area is dynamic, with continuous efforts to synthesize novel derivatives and explore their potential applications.

Significance of Pyrazole Derivatives in Academic Investigations

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic effects. Academic investigations have extensively documented the anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties of various pyrazole derivatives. The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it a subject of enduring academic interest.

Unique Structural Features: The sec-Butyl and Cyclopropyl (B3062369) Moieties

The chemical structure of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine is distinguished by the presence of a sec-butyl group and a cyclopropyl group attached to the pyrazole core.

The sec-butyl group is a branched alkyl substituent that can influence the steric and lipophilic properties of a molecule. Its presence can impact how the molecule binds to a biological target and can affect its metabolic stability. The non-linear nature of the sec-butyl group can provide a degree of conformational constraint, which can be advantageous in drug design.

The cyclopropyl moiety is a three-membered carbocyclic ring that has gained significant traction in medicinal chemistry. It is often used as a bioisostere for other groups, such as isopropyl or vinyl groups, and can confer several desirable properties. These include increased metabolic stability, enhanced potency, and improved selectivity for the target protein. The rigid nature of the cyclopropyl ring can also help to lock the molecule into a bioactive conformation.

Current Gaps in Scientific Literature Pertaining to 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine

Despite the clear rationale for its investigation, a comprehensive review of the scientific literature reveals a significant gap in knowledge regarding 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine. While the compound is listed in chemical databases and is available from commercial suppliers for research purposes, there is a notable absence of published studies detailing its synthesis, characterization, or biological evaluation. uni.lu This lack of peer-reviewed data presents a clear opportunity for future research to explore the fundamental chemistry and potential applications of this specific pyrazole derivative. The existing literature on related pyrazole compounds provides a framework for such an investigation, but specific experimental data for the title compound remains to be established.

Compound Data

| Property | Value |

| IUPAC Name | 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine |

| CAS Number | 1006454-53-0 |

| Molecular Formula | C₁₀H₁₇N₃ |

| Molecular Weight | 179.27 g/mol |

| Predicted XlogP | 1.4 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-butan-2-yl-5-cyclopropylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-3-7(2)13-10(8-4-5-8)9(11)6-12-13/h6-8H,3-5,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUDVOYVLYHRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222042 | |

| Record name | 5-Cyclopropyl-1-(1-methylpropyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006454-53-0 | |

| Record name | 5-Cyclopropyl-1-(1-methylpropyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006454-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-1-(1-methylpropyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Butan 2 Yl 5 Cyclopropyl 1h Pyrazol 4 Amine

Retrosynthetic Analysis of the Pyrazole (B372694) Scaffold

A retrosynthetic analysis of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine reveals several key disconnections to identify potential starting materials. The primary strategic disconnections are the bonds forming the pyrazole ring and the bonds connecting the substituents to the heterocyclic core.

C4-N Bond Disconnection: The 4-amino group can be retrosynthetically derived from a 4-nitro group via reduction. This simplifies the target to 1-(butan-2-yl)-5-cyclopropyl-4-nitro-1H-pyrazole. This is a common and effective strategy for introducing an amino group onto an aromatic ring. researchgate.net

N1-C (sec-Butyl) Bond Disconnection: The bond between the pyrazole N-1 and the chiral sec-butyl group can be disconnected. This leads to two possible synthetic routes:

Alkylation of a pre-formed 5-cyclopropyl-4-nitro-1H-pyrazole with a suitable sec-butyl electrophile (e.g., 2-bromobutane). This approach necessitates a stereoselective alkylation method to control the chirality at the sec-butyl group.

Condensation of a chiral sec-butylhydrazine with a suitable 1,3-dielectrophile precursor to form the pyrazole ring directly. This incorporates the chiral center from the beginning.

Pyrazole Ring Disconnection: The pyrazole ring itself can be disconnected according to established cyclization strategies. The most common approach, the Knorr pyrazole synthesis, involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.org In this case, the required precursors would be sec-butylhydrazine and a 1,3-dicarbonyl compound bearing a cyclopropyl (B3062369) group, such as 1-cyclopropyl-1,3-butanedione or a related derivative.

This analysis suggests a modular approach to the synthesis, where the pyrazole core is constructed and subsequently functionalized, or a convergent approach where substituted precursors are combined to form the final product.

Development of Novel Synthetic Pathways to the 1H-Pyrazol-4-amine Core

The construction of the substituted 1H-pyrazol-4-amine core is central to the synthesis of the target molecule. This involves the formation of the pyrazole ring followed by the introduction of the necessary amino functionality.

Cyclization Strategies for Pyrazole Ring Formation

The formation of the pyrazole ring is typically achieved through the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. beilstein-journals.orgmdpi.com

One of the most classic and versatile methods is the Knorr pyrazole synthesis , which utilizes the reaction between a 1,3-dicarbonyl compound and a hydrazine. beilstein-journals.org For the synthesis of the 5-cyclopropyl-1H-pyrazole core, a suitable precursor would be 1-cyclopropyl-3-oxo-butanal or a derivative, which can be condensed with hydrazine hydrate.

Another effective strategy involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. beilstein-journals.orgmdpi.com For instance, a cyclopropyl-substituted α,β-unsaturated ketone can react with hydrazine. The regioselectivity of this reaction can often be controlled by the reaction conditions and the steric and electronic nature of the substituents.

Multicomponent reactions (MCRs) have also emerged as powerful tools for the efficient synthesis of highly substituted pyrazoles in a single step. beilstein-journals.org These reactions combine three or more starting materials in a one-pot process, offering advantages in terms of atom economy and operational simplicity.

| Cyclization Strategy | Key Precursors | General Conditions | Advantages | Reference |

| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acidic or basic catalysis | High versatility, readily available starting materials | beilstein-journals.org |

| α,β-Unsaturated Ketone Condensation | α,β-Unsaturated Ketone, Hydrazine | Varies, can be catalyzed by acid or base | Access to different substitution patterns | mdpi.com |

| Multicomponent Reactions | Varies (e.g., enolates, acid chlorides, hydrazine) | Often metal-catalyzed or one-pot conditions | High efficiency, molecular diversity | beilstein-journals.org |

Introduction of the 4-Amino Functionality

The introduction of an amino group at the C-4 position of the pyrazole ring is a critical step. A robust and widely used method is the nitration of the pyrazole ring followed by the reduction of the resulting nitro group. researchgate.netnih.gov

Nitration: The 5-cyclopropyl-1H-pyrazole core can be nitrated using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to achieve regioselective nitration at the C-4 position.

Reduction: The 4-nitro group is then reduced to the 4-amino group. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and clean method. researchgate.net Other methods include the use of metals in acidic media (e.g., SnCl₂/HCl).

This two-step sequence provides a reliable pathway to the 4-aminopyrazole core, which is a versatile intermediate for further functionalization. researchgate.net

Stereoselective Synthesis of the sec-Butyl Moiety at the Pyrazole N-1 Position

The introduction of the chiral sec-butyl group at the N-1 position with control of stereochemistry is arguably the most challenging aspect of the synthesis. Two primary strategies can be employed: enantioselective alkylation of the pyrazole nitrogen or the use of a chiral auxiliary to direct the synthesis.

Enantioselective Alkylation Approaches

Enantioselective alkylation involves the reaction of the N-H pyrazole with a sec-butyl electrophile in the presence of a chiral catalyst. The catalyst creates a chiral environment that favors the formation of one enantiomer of the product over the other.

Transition metal catalysis has shown promise for the asymmetric N-alkylation of azoles. For example, rhodium and iridium-catalyzed asymmetric allylation reactions have been developed, providing high enantioselectivities. acs.orgresearchgate.net Adapting these systems for sec-butylation would require a suitable chiral ligand and a sec-butyl precursor that can participate in the catalytic cycle.

Phase-transfer catalysis using chiral cinchona alkaloid-derived catalysts is another powerful method for enantioselective alkylation. researchgate.net This approach involves the generation of a pyrazole anion, which then forms a chiral ion pair with the catalyst. The chiral catalyst then directs the subsequent alkylation reaction with an electrophile like 2-bromobutane.

| Catalytic System | Catalyst/Ligand Type | Potential sec-Butyl Precursor | Typical Enantioselectivity (ee) | Reference |

| Rhodium Catalysis | Chiral Diene/Phosphine Ligands | sec-Butyl Allenes/Carbonates | 80-99% | researchgate.netmdpi.com |

| Iridium Catalysis | Chiral Phosphoramidite Ligands | sec-Butyl Alcohols | >90% | acs.org |

| Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | 2-Bromobutane | 87-94% | researchgate.net |

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary is removed.

One common strategy involves the synthesis of a chiral sec-butylamine, which can then be converted to the corresponding chiral sec-butylhydrazine. This hydrazine is then used in a cyclization reaction to form the pyrazole ring, incorporating the desired stereochemistry from the outset. The synthesis of the chiral amine can be achieved using auxiliaries such as Evans oxazolidinones or pseudoephedrine amides. wikipedia.org

Alternatively, a chiral auxiliary can be attached to the pyrazole itself to direct the N-alkylation. However, a more direct and well-precedented approach involves the use of sulfinamides as chiral auxiliaries. For instance, (R)- or (S)-tert-butanesulfinamide can be condensed with 2-butanone to form a chiral N-sulfinyl imine. researchgate.netrsc.org Asymmetric addition of a nucleophile (e.g., a Grignard reagent or hydride) to this imine, followed by removal of the sulfinyl group, can generate the chiral sec-butylamine with high diastereoselectivity. wikipedia.org This amine can then be elaborated to the target molecule.

Illustrative Chiral Auxiliary Approach using tert-Butanesulfinamide:

Imine Formation: Condensation of (R)-tert-butanesulfinamide with 2-butanone.

Stereoselective Reduction: Reduction of the resulting N-sulfinyl ketimine with a hydride source like sodium borohydride to establish the chiral center. The sulfinyl group directs the hydride attack. researchgate.net

Auxiliary Removal: Acid-mediated hydrolysis to remove the tert-butanesulfinyl group, affording the enantiomerically enriched sec-butylamine.

Conversion to Hydrazine: The chiral amine is then converted to the corresponding hydrazine.

Pyrazole Formation: Condensation of the chiral sec-butylhydrazine with a suitable 1,3-dielectrophile to yield the final 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine (after introduction of the amino group).

This method provides a reliable way to control the absolute stereochemistry of the sec-butyl group. researchgate.netrsc.org

Asymmetric Catalysis in N-Alkylation

The introduction of the chiral butan-2-yl group at the N1 position of the pyrazole ring necessitates the use of asymmetric catalysis to control the stereochemistry. While direct asymmetric alkylation with secondary alkyl halides can be challenging, phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of chiral N-substituted pyrazoles.

Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can facilitate the asymmetric aza-Michael addition of pyrazoles to α,β-unsaturated ketones, which can be a precursor route to the desired N-alkylated pyrazole. researchgate.netresearchgate.net In this approach, the catalyst forms a chiral ion pair with the pyrazole anion, guiding its nucleophilic attack on the electrophile from a specific face, thereby inducing enantioselectivity. The reaction of a pyrazole with an appropriate Michael acceptor, catalyzed by a cinchona-based phase-transfer catalyst, can yield products with high enantiomeric excess (ee). researchgate.netresearchgate.net

For the synthesis of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine, a hypothetical asymmetric N-alkylation could be envisioned using 2-bromobutane as the alkylating agent in the presence of a chiral phase-transfer catalyst. The choice of catalyst, solvent, and base is critical for achieving high enantioselectivity and regioselectivity.

| Catalyst | Alkylating Agent | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Cinchona-derived PTC | α,β-unsaturated ketone | Cs2CO3 | Toluene | Up to 99 | 87–94 | researchgate.netresearchgate.net |

| (S)-BINAP-Pd Complex | Allylic carbonate | - | CH2Cl2 | High | Up to 99 | researchgate.net |

Regioselective Functionalization at the 5-Position with the Cyclopropyl Group

Achieving regioselective installation of the cyclopropyl group at the C5 position of the pyrazole core is a key challenge. Two primary strategies can be employed: direct C-H cyclopropylation or the installation of the cyclopropyl moiety via a pre-functionalized precursor.

Direct Cyclopropylation Strategies

Direct C-H functionalization is an atom-economical and increasingly popular method for the synthesis of complex organic molecules. Palladium-catalyzed direct C-H cyclopropylation of heterocycles offers a promising route to 5-cyclopropylpyrazoles. nih.gov This approach would involve the reaction of a pre-formed N-(butan-2-yl)pyrazol-4-amine with a cyclopropyl source in the presence of a palladium catalyst.

The mechanism of such reactions can be complex, and the choice of catalyst, ligand, and oxidant is crucial for success. The reaction conditions must be carefully optimized to favor C5-functionalization over other positions and to prevent side reactions.

Cyclopropyl Moiety Installation via Precursors

A more traditional and often more reliable method involves a two-step sequence: regioselective halogenation of the pyrazole ring at the 5-position, followed by a cross-coupling reaction. The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds. nih.govlibretexts.orgtcichemicals.com

In this approach, the 1-(butan-2-yl)-1H-pyrazol-4-amine intermediate would first be selectively brominated or iodinated at the C5 position. Subsequent Suzuki-Miyaura coupling with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base would then furnish the desired 5-cyclopropyl-substituted pyrazole. The choice of catalyst, ligand, and base is critical for achieving a high yield in the coupling step. Ligand-dependent regioselectivity in the Suzuki cross-coupling of di-halogenated pyrazoles has been observed, highlighting the importance of ligand choice. nih.gov

| Halogenated Pyrazole | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromopyrazole | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | Good to Excellent | nih.gov |

| 3-Bromopyrazole | 3-Fluorophenylboronic acid | Pd2(dba)3 | XPhos | K3PO4 | Dioxane/H2O | Good to Excellent | nih.gov |

| Aryl Bromide | Cyclopropylboronic acid | Pd(OAc)2 | PCy3 | K3PO4 | Toluene/H2O | Good to Excellent | Generic Suzuki Conditions |

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthetic route to 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine is highly dependent on the optimization of reaction conditions for the key transformations. This includes the development of efficient catalysts and the fine-tuning of reaction parameters such as solvent and temperature.

Catalyst Development for Key Transformations

For the N-alkylation and C-C bond-forming reactions, the development of robust and highly active catalysts is paramount. In the context of palladium-catalyzed reactions, the choice of ligand is crucial in determining the catalyst's stability, activity, and selectivity. Electron-rich and sterically bulky phosphine ligands, such as those developed by Buchwald and Hartwig, have been shown to be highly effective in Suzuki-Miyaura couplings and amination reactions involving pyrazole substrates. researchgate.netumich.edu Pyrazole-based P,N-ligands have also been successfully employed in palladium-catalyzed Suzuki reactions. researchgate.netumich.edukisti.re.kr

For asymmetric N-alkylation, the design of the chiral phase-transfer catalyst is critical. Modifications to the cinchona alkaloid scaffold can be made to fine-tune the steric and electronic properties of the catalyst, thereby improving enantioselectivity.

Solvent Screening and Reaction Parameter Tuning

The choice of solvent can significantly influence the regioselectivity and efficiency of both N-alkylation and C5-functionalization. For the N-alkylation of pyrazoles, a systematic study has shown that using K2CO3 in DMSO provides good regioselectivity for N1-alkylation. researchgate.net Solvent-free conditions under microwave irradiation have also been reported as an effective method for N-alkylation, particularly with secondary alkyl halides. researchgate.net The regioselectivity of pyrazole alkylation can also be influenced by the choice of base and the nature of the alkylating agent. beilstein-journals.org

In Suzuki-Miyaura couplings, a mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous basic solution is commonly used. nih.govlibretexts.org The choice of base (e.g., K2CO3, K3PO4, Cs2CO3) and the reaction temperature are also critical parameters that need to be optimized to maximize the yield and minimize side products.

| Reaction | Parameter Varied | Observation | Reference |

|---|---|---|---|

| N-Alkylation of Pyrazole | Solvent | DMSO with K2CO3 favors N1-alkylation. | researchgate.netfigshare.com |

| N-Alkylation of Pyrazole | Conditions | Solvent-free microwave irradiation is effective for secondary alkyl halides. | researchgate.net |

| Suzuki-Miyaura Coupling | Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are effective. | nih.gov |

| Suzuki-Miyaura Coupling | Base | K3PO4 is a commonly used and effective base. | nih.gov |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of pyrazole derivatives has become a significant focus of research, aiming to reduce the environmental impact of chemical processes. benthamdirect.comresearchgate.netnih.gov While specific green synthetic routes for 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine are not extensively detailed in publicly available literature, the principles and methodologies developed for other pyrazole derivatives offer a clear blueprint for designing more sustainable pathways to this compound. Key strategies in green chemistry involve the use of eco-friendly solvents, alternative energy sources, and catalyst-free or recyclable catalyst systems to improve efficiency and minimize waste. researchgate.netnih.govresearchgate.net

Conventional methods for synthesizing pyrazole derivatives often rely on volatile organic solvents, high temperatures, and harsh reagents, which can be hazardous and environmentally damaging. benthamdirect.comresearchgate.net In contrast, green approaches prioritize operational simplicity, atom economy, and the reduction of toxic byproducts. nih.gov These modern techniques are not only environmentally benign but also often result in higher yields and shorter reaction times. researchgate.net

Several key areas of green chemistry are particularly relevant to the synthesis of functionalized pyrazoles:

Use of Greener Solvents: A major focus has been the replacement of traditional volatile organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent for many organic reactions, and its use in the synthesis of pyrazole derivatives has been explored. researchgate.netresearchgate.net Other green solvents, such as deep eutectic solvents (DESs), have also been investigated for pyrazole synthesis due to their biodegradability and low toxicity.

Alternative Energy Sources: Microwave irradiation and ultrasonication are two energy-efficient techniques that have been successfully applied to the synthesis of pyrazole derivatives. benthamdirect.comresearchgate.net These methods can significantly reduce reaction times and improve yields compared to conventional heating. For instance, some multicomponent reactions to form pyrazole derivatives under ultrasound irradiation have shown excellent yields in minutes compared to hours with traditional methods. researchgate.net

Catalyst Innovation: The development of green catalysts is another cornerstone of sustainable synthesis. This includes the use of biodegradable catalysts, recyclable magnetic nanocatalysts, and carrying out reactions under catalyst-free conditions where possible. benthamdirect.comtandfonline.com For the synthesis of 5-aminopyrazole-4-carbonitriles, a recyclable magnetic nano-catalyst has been shown to be effective for multiple cycles without significant loss of activity. nih.gov

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are inherently green as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and energy. nih.gov The synthesis of various 5-aminopyrazole derivatives has been successfully achieved through three-component reactions. nih.govnih.gov

The table below illustrates the advantages of a microwave-assisted, solvent-free approach over conventional heating for the synthesis of certain pyrazole derivatives, highlighting the potential for greener synthesis design.

| Entry | Method | Conditions | Time | Yield (%) |

| 1 | Conventional | Reflux in Ethanol | 2-2.5 hours | ~70-80% |

| 2 | Microwave | Solvent-free | 5-10 minutes | >90% |

Data is illustrative of typical improvements seen in green synthesis of pyrazole derivatives and not specific to 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine.

The following table presents a comparison of different catalytic systems used in the green synthesis of 5-aminopyrazole derivatives, demonstrating the efficacy of modern, reusable catalysts.

| Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reusability |

| None (Catalyst-free) | Ethanol | Reflux | 120 | 85 | N/A |

| Fe3O4@SiO2@vanillin@thioglycolic acid | None (mechanochemical) | Room Temp | 5 | 95 | 6 cycles |

| LDH@PTRMS@DCMBA@CuI | H2O/EtOH | 55 | 15-27 | 85-93 | 4 cycles |

This data is based on the synthesis of various 5-aminopyrazole-4-carbonitrile derivatives and serves to illustrate the principles that could be applied to the synthesis of the target compound. nih.govnih.gov

By integrating these green chemistry principles, the future synthesis of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine can be designed to be more sustainable, efficient, and environmentally responsible.

Chemical Reactivity and Mechanistic Organic Chemistry of 1 Butan 2 Yl 5 Cyclopropyl 1h Pyrazol 4 Amine

Investigation of Electrophilic Aromatic Substitution Patterns

The pyrazole (B372694) ring is susceptible to electrophilic aromatic substitution (SEAr). In unsubstituted pyrazoles, the C-4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. quora.comscribd.com In the case of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine, the C-4 position is already occupied by a strongly activating amino group. Consequently, electrophilic substitution is directed to the next most activated and sterically accessible position, which is C-3.

The combined electron-donating effects of the 4-amino group (via resonance) and the 5-cyclopropyl group (via its sigma-donating character) significantly increase the nucleophilicity of the pyrazole core, making it highly reactive towards electrophiles. Reactions such as halogenation (with NBS or NCS), nitration (under mild conditions to avoid oxidation), and Friedel-Crafts acylation would be expected to proceed selectively at the C-3 position. The general mechanism involves the attack of the electron-rich C-3 carbon on the electrophile (E+) to form a resonance-stabilized cationic intermediate (sigma complex), followed by deprotonation to restore aromaticity.

Nucleophilic Reactivity of the Pyrazole Ring and Amino Group

The molecule possesses several nucleophilic centers. The primary site of nucleophilic reactivity is the exocyclic 4-amino group, which readily participates in reactions with a wide range of electrophiles. nih.gov The lone pair of electrons on the nitrogen atom is available for reactions such as alkylation, acylation, and condensation with carbonyl compounds to form imines.

The pyrazole ring itself contains two nitrogen atoms. The N-1 nitrogen is tertiary due to the butan-2-yl substituent and is thus non-nucleophilic. The N-2 "pyridine-like" nitrogen possesses a lone pair in an sp2-hybridized orbital in the plane of the ring. This site can act as a nucleophile or a Brønsted-Lowry base, leading to protonation or coordination with Lewis acids. Its nucleophilicity is generally lower than that of the exocyclic amine but can be significant in the absence of competing reactions. Studies on related 5-aminopyrazoles confirm that the molecule contains three primary nucleophilic sites: the 5-NH2 group, the 1-NH group (if unsubstituted), and the C-4 carbon, with the exocyclic amine being the most reactive. nih.govresearchgate.net

Exploration of Ring-Opening and Rearrangement Reactions

The pyrazole ring is an aromatic and highly stable heterocyclic system, making its ring-opening reactions energetically unfavorable under normal conditions. However, the C-5 cyclopropyl (B3062369) substituent introduces significant ring strain (approximately 27 kcal/mol) into the molecule. This strain makes the cyclopropyl ring susceptible to opening under specific conditions, particularly those involving radical intermediates or transition metal catalysis. beilstein-journals.orgresearchgate.net

For example, oxidative radical reactions could initiate the ring-opening of the cyclopropyl group. researchgate.net A radical addition to the pyrazole ring or abstraction of a hydrogen atom could lead to an intermediate that triggers the homolytic cleavage of one of the cyclopropane (B1198618) C-C bonds. This process typically results in the formation of a more stable, open-chain radical species that can undergo further reactions. beilstein-journals.org Similarly, transition metal-mediated processes are known to facilitate the cleavage and rearrangement of cyclopropyl rings. core.ac.uk It is important to note that these reactions target the cyclopropyl moiety, leaving the aromatic pyrazole core intact.

Studies on Amine Functional Group Transformations (e.g., Acylation, Carbamoylation)

The 4-amino group is the most reactive nucleophilic site for functionalization. Standard organic transformations can be readily applied to modify this group.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) smoothly yields the corresponding N-(1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-yl)amides. Research on closely related 3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrates the successful synthesis of various benzamides, which show significant biological activity. nih.govnih.gov

Carbamoylation: Treatment with isocyanates (R-N=C=O) leads to the formation of urea (B33335) derivatives. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate. Similarly, reaction with carbamoyl (B1232498) chlorides can yield ureas. Such transformations have been reported for related aminopyrazole structures. researchgate.net

The table below summarizes typical conditions for these transformations.

| Transformation | Reagent | Solvent | Conditions | Product Type |

| Acylation | Benzoyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA), 0 °C to RT | Amide |

| Acylation | Acetic Anhydride | Pyridine | Room Temperature | Amide |

| Carbamoylation | Phenyl Isocyanate | Tetrahydrofuran (THF) | Room Temperature | Urea |

| Sulfonylation | Tosyl Chloride | Pyridine | 0 °C to RT | Sulfonamide |

Metal-Catalyzed Cross-Coupling Reactions Involving Halo-derivatives

While the parent compound does not directly participate in cross-coupling reactions, its halogenated derivatives are valuable substrates for forming new carbon-carbon and carbon-heteroatom bonds. The synthesis of a halo-derivative, such as 3-bromo-1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine , can be achieved via electrophilic halogenation at the C-3 position using reagents like N-Bromosuccinimide (NBS).

This bromo-derivative can then be utilized in a variety of palladium- or copper-catalyzed cross-coupling reactions. encyclopedia.pubmdpi.com

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)2) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3, K3PO4) to form 3-aryl or 3-vinyl pyrazoles.

Sonogashira Coupling: Coupling with terminal alkynes (R-C≡CH) using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) to synthesize 3-alkynyl pyrazoles. unl.pt

Buchwald-Hartwig Amination: Reaction with amines (R2NH) under palladium catalysis to introduce a new amino substituent at the C-3 position.

The table below lists representative examples of such cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki | Phenylboronic Acid | Pd(PPh3)4 / Na2CO3 | 3-Phenyl derivative |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI / TEA | 3-(Phenylethynyl) derivative |

| Heck | Styrene | Pd(OAc)2 / P(o-tol)3 | 3-Styryl derivative |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3 / BINAP / NaOtBu | 3-Morpholinyl derivative |

Kinetic and Thermodynamic Characterization of Key Reactions

Specific kinetic and thermodynamic data for reactions involving 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine are not extensively reported in the public literature. However, the principles of physical organic chemistry allow for predictions of its reactivity. Kinetic studies on related pyrazole systems, such as their formation via Knorr synthesis or their oxidation, often reveal dependencies on factors like pH, reactant concentrations, and substituent electronic effects. researchgate.netsciencepublishinggroup.comiscre28.org

For electrophilic substitution at C-3, the reaction rate would be significantly enhanced by the strong electron-donating 4-amino group. A kinetic study could quantify this activation and determine the reaction order with respect to the electrophile and the pyrazole. Thermodynamic analysis would likely confirm that the substitution products are highly stable due to the preservation of the aromatic pyrazole ring. Comparing the kinetic versus thermodynamic control in reactions involving the different nucleophilic sites (4-amino vs. N-2) would be an insightful study, as has been done for other pyrazole syntheses. nih.gov

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms where experimental data is scarce. For 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine, DFT calculations could be employed to:

Map Electron Density: Calculate the molecular electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to quantitatively confirm that C-3 is the most likely site for electrophilic attack and the 4-amino nitrogen is the most nucleophilic center.

Model Reaction Pathways: Determine the transition state structures and activation energies for key reactions, such as C-3 bromination or N-acylation. This would provide a theoretical basis for the observed regioselectivity.

Analyze Tautomeric/Conformational Equilibria: Investigate the relative stabilities of different conformers, particularly concerning the orientation of the butan-2-yl and cyclopropyl groups, and how this might influence reactivity.

Computational studies on other aminopyrazole derivatives have successfully explored potential reaction mechanisms and binding interactions, demonstrating the utility of these methods for understanding reactivity. tandfonline.comnih.gov

Stereochemical Investigations of 1 Butan 2 Yl 5 Cyclopropyl 1h Pyrazol 4 Amine

Chirality at the sec-Butyl Moiety and its Configurational Stability

The chirality of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine originates from the sec-butyl group attached to the nitrogen atom (N1) of the pyrazole (B372694) ring. Specifically, the second carbon atom of the butyl chain is a stereocenter, as it is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and the pyrazole ring system. This asymmetry means the molecule can exist as two distinct enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

To assign the absolute configuration, the substituents attached to the chiral center are ranked by atomic number. For this molecule, the priority order is:

Nitrogen of the pyrazole ring (highest atomic number directly attached)

Ethyl group (-CH2CH3)

Methyl group (-CH3)

Hydrogen atom (lowest atomic number)

When viewing the molecule with the lowest priority group (hydrogen) pointing away, if the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated (R) (rectus). If the sequence is counter-clockwise, it is designated (S) (sinister).

The stereocenter in the sec-butyl group is configurationally stable under standard conditions. Racemization, the process of converting one enantiomer into an equal mixture of both, would require the breaking and reforming of a covalent bond at the chiral center. Such a process necessitates a significant input of energy (e.g., high temperatures or harsh chemical conditions) that is not encountered during typical analysis or use. Therefore, the (R) and (S) enantiomers of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine are stable and separable.

Chiral Resolution Techniques for Enantiomeric Separation

Since the (R) and (S) enantiomers of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine have identical physical properties such as boiling point, and solubility in achiral solvents, their separation requires a chiral environment. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most powerful and widely used techniques for this purpose.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including pyrazole derivatives. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Differences in the stability of these complexes lead to different retention times on the column, allowing for their separation (resolution).

The following table presents hypothetical data from a chiral HPLC separation to illustrate the process.

| Enantiomer | Retention Time (t_R, min) | Peak Area (%) | Resolution (R_s) |

|---|---|---|---|

| (R)-enantiomer | 8.45 | 50.0 | 2.15 |

| (S)-enantiomer | 10.21 | 50.0 |

Conditions: Chiralpak AD-H column; Mobile Phase: n-Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

Determination of Absolute Configuration using Advanced Spectroscopic Methods

Once the enantiomers are separated, their absolute configuration must be determined. While HPLC can separate the enantiomers, it does not inherently identify which peak corresponds to the (R) or (S) form. Several advanced methods are employed for this unambiguous assignment.

X-ray Crystallography: This is considered the gold standard for determining absolute configuration. It provides a direct visualization of the three-dimensional structure of a molecule. If a single crystal of one of the pure enantiomers can be grown, its structure can be definitively determined. Often, the enantiomer is derivatized with a heavy atom or a known chiral entity to facilitate the analysis, a technique known as the heavy-atom method.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum mechanical calculations for a chosen configuration (e.g., the (R)-enantiomer), a match confirms the absolute configuration. This method has the advantage of being applicable to samples in solution.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. The resulting curve, known as an ORD spectrum, can be characteristic of a specific absolute configuration, particularly when compared to known compounds with similar structures.

The table below summarizes hypothetical results from these analytical techniques.

| Technique | First Eluting Enantiomer (Peak 1) | Second Eluting Enantiomer (Peak 2) |

|---|---|---|

| Optical Rotation [α]_D | -15.8° (c=1, CHCl₃) | +16.0° (c=1, CHCl₃) |

| VCD Spectroscopy | Spectrum matches calculated (R)-configuration | Spectrum is mirror image of calculated (R)-configuration |

| X-ray Crystallography (of a derivative) | Determined to be (R)-configuration | Not analyzed (inferred as S) |

Based on these illustrative results, the first enantiomer to elute from the HPLC column would be assigned the (R) absolute configuration.

Diastereomeric Analysis of Reaction Intermediates

The stereochemical outcome of the synthesis of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine depends on the starting materials and reaction conditions. If a racemic starting material, such as (±)-2-bromobutane, is used to alkylate the pyrazole precursor, a racemic mixture of the final product will be formed.

However, if a stereoselective synthesis is attempted, diastereomeric intermediates or transition states may be involved. For instance, if a prochiral pyrazole precursor were to be alkylated using a chiral catalyst, the transition states leading to the (R) and (S) products would be diastereomeric, potentially leading to an excess of one enantiomer.

In a scenario where the synthesis involves a molecule that already contains a stereocenter, the introduction of the sec-butyl group would create a second stereocenter, resulting in the formation of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or achiral chromatography.

For example, if a reaction produced two diastereomeric intermediates, their relative abundance (diastereomeric ratio, d.r.) could be determined by integrating characteristic signals in the ¹H NMR spectrum.

| Diastereomer | Characteristic Signal (ppm) | Integration | Calculated Ratio |

|---|---|---|---|

| Diastereomer A | 4.15 (quartet) | 1.00 | 75:25 |

| Diastereomer B | 4.25 (quartet) | 0.33 |

This analysis is crucial for optimizing reactions to favor the formation of a desired stereoisomer.

Theoretical and Computational Chemistry Studies of 1 Butan 2 Yl 5 Cyclopropyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its reactivity and properties.

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. Of these, the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance for predicting chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level suggests a greater propensity to act as a nucleophile or to be oxidized.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is vacant of electrons and signifies the molecule's ability to accept electrons. A lower LUMO energy level indicates a greater susceptibility to nucleophilic attack, suggesting electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine, a HOMO-LUMO analysis would likely reveal the distribution of these orbitals across the pyrazole (B372694) ring, the amino group, and the alkyl substituents, identifying the most probable sites for electron donation and acceptance.

Table 1: Illustrative Data for Frontier Orbital Analysis (Note: The following data is hypothetical and for illustrative purposes only, as specific calculations for 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine are not available in the literature.)

| Parameter | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | -0.5 | Represents the energy of the lowest energy orbital available to accept electrons. |

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are prone to attack by electrophiles and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. For the target molecule, the nitrogen atoms of the pyrazole ring and the amino group would be expected to show negative potential.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to attack by nucleophiles. The hydrogen atoms of the amino group and potentially those on the alkyl chains would likely exhibit positive potential.

Green/Yellow Regions: Denote areas of neutral or intermediate potential.

The ESP map for 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine would provide a clear, intuitive picture of its charge distribution, highlighting the nucleophilic and electrophilic sites and predicting how it might interact with other molecules.

Conformational Analysis and Energy Minima Identification

The three-dimensional structure of a molecule is not static. Due to the rotation around single bonds, a molecule like 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these conformations, which correspond to energy minima on the potential energy surface.

Molecular Dynamics Simulations to Explore Dynamic Behavior

While conformational analysis identifies stable structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. eurasianjournals.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. eurasianjournals.com

An MD simulation of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine, typically in a simulated solvent environment, would allow researchers to:

Observe conformational changes and the transitions between different energy minima.

Analyze the flexibility of different parts of the molecule, such as the alkyl chains.

Study the interactions between the molecule and its surroundings, for instance, with solvent molecules.

These simulations provide a more realistic picture of the molecule's behavior than static models, which is crucial for understanding its properties in a real-world chemical or biological system. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic properties of a molecule, which can be invaluable for confirming its structure and interpreting experimental data.

NMR (Nuclear Magnetic Resonance): Quantum chemical calculations can predict the chemical shifts (¹H and ¹³C) of the different atoms in the molecule. These predicted shifts can be compared with experimental NMR spectra to aid in a definitive structural assignment.

IR (Infrared): The vibrational frequencies of a molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. This allows for the assignment of specific peaks to the stretching and bending of particular bonds (e.g., N-H, C-N, C=C).

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of UV-Vis light. This can help to understand the molecule's color (or lack thereof) and its electronic properties.

Table 2: Illustrative Predicted Spectroscopic Data (Note: This table is a hypothetical representation of what predicted spectroscopic data might look like.)

| Spectroscopy Type | Predicted Parameter | Hypothetical Value | Corresponding Functional Group |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 3.5 ppm | -NH₂ protons |

| ¹³C NMR | Chemical Shift (δ) | 145 ppm | Pyrazole C5 |

| IR | Vibrational Frequency (ν) | 3400 cm⁻¹ | N-H stretch |

Computational Docking and Molecular Interaction Modeling with Model Systems (without implying clinical relevance)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, often a protein). nih.gov This method is widely used in drug discovery and materials science to understand intermolecular interactions. nih.gov

In a hypothetical study, 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine could be docked into the active site of a model protein to explore its potential binding modes. The docking algorithm would sample numerous possible orientations and conformations of the ligand within the receptor's binding site and score them based on factors like:

Hydrogen Bonding: The amino group and pyrazole nitrogens could act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The butan-2-yl and cyclopropyl (B3062369) groups could form favorable interactions with nonpolar regions of the binding site.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the receptor.

The results would be presented as a binding score (indicating the strength of the interaction) and a predicted binding pose, visualizing the specific intermolecular contacts. Such studies are crucial for understanding the fundamental principles of molecular recognition, without making any claims about the compound's clinical efficacy. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Analogues of 1 Butan 2 Yl 5 Cyclopropyl 1h Pyrazol 4 Amine

Design Principles for Systematic Structural Modifications

The pyrazole (B372694) ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of inhibitors for targets like protein kinases. mdpi.com Design principles for modifying analogues of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine focus on systematically altering its substituents to probe the chemical space around a biological target and optimize potency, selectivity, and pharmacokinetic profiles.

Key design strategies include:

Hinge-Binding Mimicry : For kinase targets, the 4-amino-pyrazole core can act as a hinge-binder, forming critical hydrogen bonds with the protein's backbone. Modifications aim to maintain or enhance these interactions. The amine at C-4 and one of the pyrazole nitrogens can serve as hydrogen bond donors and acceptors, respectively. nih.gov

Exploration of Hydrophobic Pockets : The N-1 and C-5 positions are ideal for introducing substituents that can interact with hydrophobic pockets within a binding site. The size, shape, and lipophilicity of these substituents are systematically varied to achieve optimal fit and affinity. mdpi.com

Modulation of Physicochemical Properties : Substituents are chosen to fine-tune properties such as solubility, metabolic stability, and cell permeability. For instance, replacing a metabolically liable group with a more stable isostere can improve a compound's pharmacokinetic profile.

Enhancing Selectivity : To achieve selectivity, especially within a family of related proteins like kinases, substituents are designed to exploit subtle differences in the topology and amino acid composition of the target binding sites. mdpi.com For example, an ortho substitution on a pyrazole ring has been shown to be important for selectivity over related kinases. mdpi.com

Role of the sec-Butyl Substituent in Modulating Molecular Interactions

The sec-butyl group at the N-1 position of the pyrazole ring plays a significant role in defining the molecule's interaction profile. Its primary functions are to provide steric bulk and lipophilicity, enabling it to engage with hydrophobic regions of a target's binding pocket.

Steric Influence : The branched nature of the sec-butyl group, as opposed to a linear n-butyl or a smaller methyl group, presents a specific three-dimensional profile. This defined shape can be crucial for achieving a complementary fit within a sterically constrained pocket, thereby enhancing binding affinity and selectivity. SAR studies on N-substituted pyrazoles have shown that varying the lipophilic moieties at this position can significantly impact activity. nih.govfrontiersin.org

Hydrophobic Interactions : The alkyl nature of the substituent facilitates van der Waals and hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) in the binding site. The introduction of such lipophilic groups has been shown to impact binding affinity. nih.gov

Vectorial Orientation : The N-1 substituent directs the orientation of other parts of the molecule. The size and nature of the sec-butyl group influence the positioning of the C-5 cyclopropyl (B3062369) group and the C-4 amine, ensuring they are correctly oriented for their respective interactions with the target.

Systematic replacement of the sec-butyl group with alternatives such as isobutyl, cyclopentyl, or tert-butyl groups can help to map the dimensions and characteristics of the N-1 binding pocket.

Influence of the Cyclopropyl Group on Conformational Preferences and Binding Motifs

The cyclopropyl group at the C-5 position is a versatile substituent that imparts unique structural and electronic properties. It is often used in medicinal chemistry as a "metabolically stable" lipophilic group and a conformational constraint. rsc.org

Conformational Rigidity : The three-membered ring is rigid and locks the attached pyrazole ring into a more defined orientation. This pre-organization reduces the entropic penalty upon binding to a target, which can lead to higher affinity. rsc.org Studies have shown that the cyclopropyl group can significantly alter the conformational preferences of adjacent six-membered rings, causing even large groups like tert-butyl to favor an axial position. rsc.orgchemistryworld.com This effect can be used to precisely control the three-dimensional arrangement of molecular components. rsc.org

Bioisosteric Replacement : The cyclopropyl group can serve as a bioisostere for other functionalities. It is commonly used to replace isopropyl or gem-dimethyl groups, offering a similar degree of lipophilicity but with increased metabolic stability and a distinct conformational profile. rsc.org In some contexts, it can even mimic the properties of a double bond or a phenyl ring.

Improved Metabolic Stability : The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in isopropyl or tert-butyl groups, leading to improved pharmacokinetic properties.

SAR studies involving the replacement of the cyclopropyl group with other small cycloalkyl rings (e.g., cyclobutyl) or branched alkyl groups (e.g., isopropyl) are essential to confirm its optimal role in a specific binding context. nih.gov

Impact of the Pyrazole N-1 and C-5 Substituents on Electronic and Steric Properties

Electronic Modulation : The electronic nature of substituents on the pyrazole ring can modulate its properties. mdpi.com Alkyl groups like sec-butyl at N-1 are generally considered weak electron-donating groups through induction. The cyclopropyl group at C-5 can also donate electron density into the ring system through its unique orbital interactions. nih.gov The cumulative effect of these substituents influences the electron density of the pyrazole core, affecting the basicity of the N-2 nitrogen and the hydrogen-bonding capability of the C-4 amine. Studies on substituted pyrazoles show that electron-donating groups can impact tautomer ratios and the energy required for proton transfer. mdpi.com

Steric Hindrance and Conformation : The sec-butyl and cyclopropyl groups create defined steric boundaries around the pyrazole core. Their relative orientation is crucial for receptor recognition. nih.gov The N-1 substituent can influence the preferred rotational conformation (torsion angle) of the C-5 substituent relative to the pyrazole plane. nih.gov This conformational control ensures that the molecule adopts the optimal geometry for binding, minimizing steric clashes and maximizing favorable interactions within the binding site.

The following table summarizes the potential impact of these substituents.

| Substituent | Position | Primary Contribution | Potential Impact on Activity/Properties |

| sec-Butyl | N-1 | Steric bulk, Lipophilicity | Interacts with hydrophobic pockets; influences selectivity and solubility. |

| Cyclopropyl | C-5 | Conformational rigidity, Lipophilicity, Electronic effects | Reduces entropic penalty of binding; enhances metabolic stability; modulates ring electronics. |

| Amino | C-4 | Hydrogen bonding | Acts as a key hydrogen bond donor for target interaction (e.g., kinase hinge binding). |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.net For analogues of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine, a QSAR/QSPR model can be developed to guide the design of new, more potent, or property-optimized derivatives. nih.govmdpi.com

The development process typically involves several key steps:

Data Set Assembly : A series of pyrazole analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is divided into a training set for model generation and a test set for external validation. nih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the chemical structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties. biointerfaceresearch.comacs.org

Model Building : Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.netbiointerfaceresearch.com

Model Validation : The predictive power of the model is rigorously assessed. Internal validation is often performed using the leave-one-out (LOO) cross-validation method (yielding a Q² value). External validation is performed by using the model to predict the activity of the compounds in the test set (yielding an R²_pred value). researchgate.net

For a hypothetical series of pyrazole analogues, a simplified QSAR equation might look like: pIC₅₀ = β₀ + β₁(LogP) - β₂(V_mol) + β₃(HBD) Where pIC₅₀ is the negative logarithm of the inhibitory concentration, LogP represents lipophilicity, V_mol is molecular volume, HBD is the count of hydrogen bond donors, and β values are the regression coefficients.

A hypothetical data table for a QSAR study on pyrazole analogues is shown below.

| Compound | pIC₅₀ (Experimental) | LogP | Molecular Volume (ų) | Hydrogen Bond Donors | pIC₅₀ (Predicted) |

| Analogue 1 | 7.2 | 2.5 | 180 | 1 | 7.1 |

| Analogue 2 | 6.8 | 2.1 | 170 | 1 | 6.9 |

| Analogue 3 | 7.9 | 3.0 | 195 | 1 | 7.8 |

| Analogue 4 | 6.5 | 2.8 | 210 | 1 | 6.6 |

| Analogue 5 | 8.1 | 3.2 | 190 | 1 | 8.2 |

Scaffold Hopping and Bioisosteric Replacement Strategies (Theoretical Design)

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with similar biological activity but potentially improved properties or a different intellectual property profile. nih.gov These strategies can be theoretically applied to the 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine scaffold.

Bioisosteric Replacement This involves replacing a specific functional group or substructure with another that has similar steric and electronic properties, aiming to retain biological activity while improving other characteristics. nih.gov

Pyrazole Core Replacement : The central pyrazole ring could be replaced by other five-membered heterocycles known to be effective bioisosteres, such as imidazole, 1,2,4-triazole, or thiazole. nih.govacs.org This could alter the hydrogen bonding pattern, metabolic stability, or solubility.

Substituent Replacement :

The C-5 cyclopropyl group could be replaced by an isopropyl group (classic bioisostere), an oxetane (B1205548) ring (to improve solubility), or a trifluoromethyl group (to modulate electronic properties).

The N-1 sec-butyl group could be replaced by a cyclopentyl ring to introduce more rigidity or by an isobutyl group to alter the branching pattern.

The C-4 amine could be replaced by a hydroxyl group or a methylamine (B109427) to probe the requirements of the hydrogen bond interaction.

Scaffold Hopping This is a more drastic approach where the entire core scaffold is replaced with a structurally distinct one, while preserving the spatial arrangement of key pharmacophoric features. nih.gov

Starting from the pyrazole core, one could hop to a different heterocyclic system, such as a pyrimidine, pyridine, or even an acyclic scaffold that positions the key functional groups (the equivalents of the N-1 and C-5 substituents and the C-4 amine) in a similar 3D orientation. chimia.ch This strategy is often employed to escape existing patent space or to overcome core-related liabilities like metabolic instability or toxicity.

The table below outlines some theoretical bioisosteric replacements for the core scaffold and its substituents.

| Original Moiety | Bioisosteric Replacement(s) | Rationale for Replacement |

| Pyrazole Ring | Imidazole, 1,2,4-Triazole, Thiazole | Modify H-bonding pattern, improve metabolic stability, explore new IP space. acs.org |

| sec-Butyl Group | Cyclopentyl, Isobutyl, Tetrahydrofuranyl | Alter lipophilicity, introduce rigidity, improve solubility. |

| Cyclopropyl Group | Isopropyl, Oxetane, gem-Dimethyl | Modulate conformation, improve solubility, maintain steric bulk. rsc.org |

These theoretical design strategies, guided by SAR and computational modeling, provide a rational framework for the discovery of novel analogues with potentially superior therapeutic profiles.

Mechanistic Biochemical and Cellular Investigations of 1 Butan 2 Yl 5 Cyclopropyl 1h Pyrazol 4 Amine

Elucidation of Molecular Interaction Profiles with Defined Biological Macromolecules (e.g., proteins, enzymes, nucleic acids) in Model Systems

To understand the biological activity of a compound, its direct interactions with macromolecules must be characterized.

In Vitro Binding Assays with Recombinant Proteins

In vitro binding assays are fundamental to determining the affinity and specificity of a compound for a particular protein. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization (FP) could be utilized. These methods would quantify the binding kinetics (kon and koff rates) and the dissociation constant (Kd), providing a measure of the binding strength between 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine and a panel of recombinant proteins, including potential enzyme targets.

Enzyme Inhibition Kinetic Studies (Mechanistic, not efficacy)

Should binding to an enzyme be confirmed, kinetic studies are necessary to elucidate the mechanism of inhibition. By measuring enzyme activity at varying substrate and compound concentrations, it can be determined whether 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This is typically visualized using Lineweaver-Burk or Michaelis-Menten plots. These studies are crucial for understanding how the compound affects enzyme function at a molecular level.

Investigation of Cellular Uptake and Subcellular Localization Mechanisms in Model Cell Lines (non-human)

The ability of a compound to enter cells and reach its target is a critical determinant of its biological effect. Cellular uptake can be assessed using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular concentrations over time. To determine the mechanism of uptake (e.g., passive diffusion, active transport), experiments would be conducted at different temperatures and in the presence of known transport inhibitors. Subcellular localization can be visualized by synthesizing a fluorescently labeled analog of the compound and using confocal microscopy to observe its distribution within cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum in non-human model cell lines.

Analysis of Intracellular Pathway Perturbations in Model Cell Systems (e.g., gene expression, protein phosphorylation patterns)

Upon cellular entry, a compound can modulate various signaling pathways. High-throughput screening methods are often employed to analyze these changes. Transcriptomic analysis, using techniques like RNA sequencing, can reveal changes in gene expression profiles following treatment with the compound. Proteomic approaches, such as mass spectrometry-based analysis of protein phosphorylation patterns (phosphoproteomics), can identify which signaling cascades are activated or inhibited. These studies provide a broad overview of the cellular response to the compound.

Metabolic Fate Studies in vitro using Liver Microsomes or Hepatocyte Suspensions (non-human, non-clinical)

Understanding the metabolic stability and the profile of metabolites is essential. In vitro metabolism studies are typically conducted using liver microsomes or hepatocyte suspensions from preclinical species. These systems contain the necessary enzymes (e.g., cytochrome P450s) for drug metabolism. By incubating 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine with these preparations and analyzing the resulting mixture by LC-MS, the rate of metabolism can be determined, and the major metabolites can be identified.

Identification of Potential Molecular Targets via Affinity-Based Probes or Proteomic Approaches

To identify the direct molecular targets of a compound without prior knowledge, affinity-based chemical proteomics can be employed. This involves synthesizing a derivative of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine that incorporates a reactive group and a reporter tag. This probe is then incubated with cell lysates, allowing it to covalently bind to its protein targets. The tagged proteins can then be enriched and identified by mass spectrometry. This unbiased approach can uncover novel targets and mechanisms of action.

Exploration of Derivatives and Analogues of 1 Butan 2 Yl 5 Cyclopropyl 1h Pyrazol 4 Amine for Fundamental Research

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine are invaluable for in-depth mechanistic studies, including metabolism and target engagement assays. The incorporation of stable or radioactive isotopes allows for the precise tracking and quantification of the compound and its metabolites in biological systems.

Common isotopes used for these purposes include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) for stable isotope labeling, and tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) for radioactive labeling. The choice of isotope and its position within the molecule are critical for the specific research question being addressed.

Synthetic Strategies:

The synthesis of isotopically labeled 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine can be achieved through various established methods.

Deuterium Labeling: Deuterium can be introduced at various positions on the butan-2-yl or cyclopropyl (B3062369) groups. For instance, deuterated starting materials, such as deuterated butan-2-amine or cyclopropyl bromide, can be incorporated during the initial synthesis of the pyrazole (B372694) core. Alternatively, hydrogen-deuterium exchange reactions can be performed on the final compound under specific catalytic conditions.

Carbon-13 and Carbon-14 Labeling: The introduction of carbon isotopes typically requires the use of labeled precursors in the synthetic route. For example, ¹³C- or ¹⁴C-labeled acetonitrile (B52724) could be used to construct the pyrazole ring, resulting in a labeled carbon atom within the core structure.

Nitrogen-15 Labeling: ¹⁵N-labeled hydrazine (B178648) or its derivatives can be employed in the cyclocondensation reaction to incorporate the isotope into the pyrazole ring.

Applications in Mechanistic Studies:

Isotopically labeled analogues are crucial for:

Metabolic Profiling: By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the metabolic fate of the compound, identifying and quantifying its metabolites.

Target Occupancy Studies: Radiolabeled analogues are particularly useful in positron emission tomography (PET) imaging to visualize and quantify the binding of the compound to its biological target in vivo.

Enzyme Kinetics: Labeled compounds can be used to study enzyme inhibition mechanisms and kinetics with high precision.

A summary of potential isotopically labeled analogues and their applications is presented in the table below.

| Isotopically Labeled Analogue | Labeling Position | Potential Application in Mechanistic Studies |

| [²H]-1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine | Butan-2-yl group | Studying the kinetic isotope effect to probe metabolic pathways. |

| [¹³C]-1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine | Pyrazole ring | Elucidating reaction mechanisms and metabolic transformations using ¹³C NMR. |

| [¹⁵N]-1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine | Pyrazole ring | Investigating nitrogen metabolism and binding interactions. |

| [³H]-1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine | Various positions | Quantitative autoradiography and receptor binding assays. |

| [¹⁴C]-1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine | Various positions | Mass balance and drug disposition studies. |

Preparation of Photoaffinity Probes and Bioconjugatable Derivatives

Photoaffinity probes are powerful tools for identifying the specific binding partners of a compound within a complex biological milieu. These probes are derivatives of the parent compound that incorporate a photoreactive group. Upon photoactivation, typically with UV light, this group forms a highly reactive species that covalently crosslinks with nearby molecules, allowing for the identification of binding partners through techniques like mass spectrometry.

Commonly used photoreactive moieties include aryl azides, benzophenones, and diazirines. enamine.net The 4-amino group of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine provides a convenient handle for the attachment of these functionalities.

Synthetic Approach:

A general strategy for preparing a photoaffinity probe would involve the acylation of the 4-amino group with a linker containing a photoreactive moiety. For instance, an aryl azide-containing carboxylic acid could be coupled to the amine using standard peptide coupling reagents.

Furthermore, the 4-amino group can be modified to introduce bioconjugatable handles, such as alkynes or azides, for use in click chemistry. nih.gov This allows for the attachment of various reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, in a highly specific and efficient manner. The conversion of the amine to an azide (B81097) can be accomplished through a diazotization reaction followed by treatment with sodium azide. nih.gov

The table below outlines potential photoaffinity and bioconjugatable derivatives.

| Derivative Type | Functional Group | Linkage to Pyrazole Core | Application |

| Photoaffinity Probe | Aryl Azide | Amide bond at the 4-amino position | Covalent labeling of target proteins for identification. |

| Photoaffinity Probe | Benzophenone | Amide bond at the 4-amino position | Crosslinking to interacting molecules upon UV irradiation. |

| Bioconjugatable Derivative | Terminal Alkyne | Amide bond at the 4-amino position | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for tagging with reporter molecules. |

| Bioconjugatable Derivative | Azide | Diazotization of the 4-amino group | Strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal labeling. |

Development of Fluorescent Analogues for Live-Cell Imaging Studies (non-human)

Fluorescent analogues of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine are indispensable for visualizing its subcellular localization and dynamic behavior in living cells (non-human). nih.gov These probes are created by attaching a fluorophore to the core structure. The choice of fluorophore depends on the specific imaging application, considering factors like brightness, photostability, and spectral properties.

Design and Synthesis:

The 4-amino group serves as a prime site for fluorophore conjugation. A common approach is to react the amine with a fluorophore-containing activated ester or isothiocyanate. A variety of fluorophores, such as fluorescein, rhodamine, and coumarin (B35378) derivatives, can be incorporated in this manner.

Alternatively, the pyrazole-amino core itself can be part of a larger, inherently fluorescent heterocyclic system, which can be synthesized through annulation reactions.

Applications in Live-Cell Imaging:

Fluorescent analogues enable a range of imaging experiments, including:

Subcellular Localization: Determining the specific organelles or cellular compartments where the compound accumulates.

Real-time Tracking: Monitoring the movement and dynamics of the compound within living cells.

Target Engagement: In some cases, changes in the fluorescence properties of the probe upon binding to its target can be used to monitor target engagement.

The following table provides examples of potential fluorescent analogues.

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Potential Application |

| Fluorescein Isothiocyanate (FITC) | ~495 | ~519 | General-purpose labeling for fluorescence microscopy. |